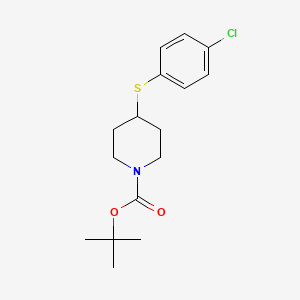![molecular formula C20H20F2N6OS B14126550 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1170125-76-4](/img/structure/B14126550.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated compounds, amines, and carboxylic acids, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification methods such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound may be studied for its biological activity, including its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications include its use as a lead compound for drug development, particularly if it exhibits bioactivity against specific targets.
Industry: The compound may be used in the production of specialty chemicals, agrochemicals, or other industrial products.
作用机制
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
相似化合物的比较
Similar Compounds
Similar compounds to N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide include other heterocyclic compounds with benzo[d]thiazole and pyrazole rings, such as:
- N-(4,6-dichlorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer unique chemical and biological properties. The presence of fluorine atoms, for example, can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
CAS 编号 |
1170125-76-4 |
|---|---|
分子式 |
C20H20F2N6OS |
分子量 |
430.5 g/mol |
IUPAC 名称 |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H20F2N6OS/c1-11-7-13(3)28(24-11)6-5-27(19(29)16-8-12(2)26(4)25-16)20-23-18-15(22)9-14(21)10-17(18)30-20/h7-10H,5-6H2,1-4H3 |
InChI 键 |
QDXQWOFKXAFPPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=NN(C(=C4)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


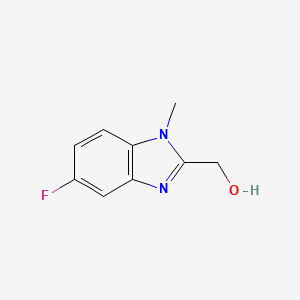
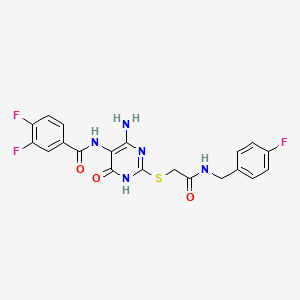
![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)

![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
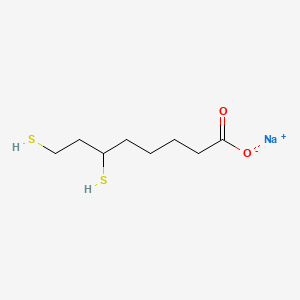
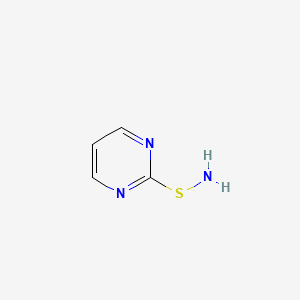
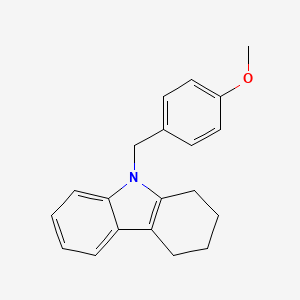
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B14126549.png)
![(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14126555.png)
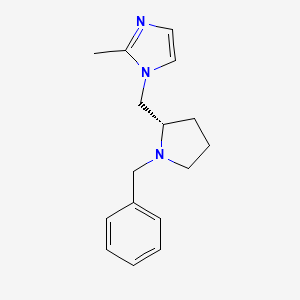
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3-methoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126560.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14126564.png)
